molecular formula C20H23ClN2 B14504903 3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63992-06-3

3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B14504903
CAS No.: 63992-06-3
M. Wt: 326.9 g/mol
InChI Key: RUMKATDUXZBMJB-UHFFFAOYSA-N
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Description

3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(321)octane is a complex organic compound known for its unique chemical structure and properties This compound features a bicyclic octane ring system with a chlorodiphenylmethyl group and a diazabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting with the preparation of the bicyclic octane ring system. One common method involves the reaction of a suitable precursor with o-chlorobenzyl chloride in the presence of a base, followed by cyclization to form the diazabicyclo structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-chlorophenyl)-phenylmethyl]-3-methyl-3,8-diazabicyclo[3.2.1]octane
  • Isoindolinone compounds
  • Tricyclic compounds

Uniqueness

Compared to similar compounds, 3-(o-Chlorodiphenylmethyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane stands out due to its unique bicyclic structure and the presence of the chlorodiphenylmethyl group.

Properties

CAS No.

63992-06-3

Molecular Formula

C20H23ClN2

Molecular Weight

326.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C20H23ClN2/c1-22-16-11-12-17(22)14-23(13-16)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-10,16-17,20H,11-14H2,1H3

InChI Key

RUMKATDUXZBMJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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